molecular formula C14H12N2O2S B14444358 N-[Hydroxy(phenyl)carbamothioyl]benzamide CAS No. 77302-59-1

N-[Hydroxy(phenyl)carbamothioyl]benzamide

Cat. No.: B14444358
CAS No.: 77302-59-1
M. Wt: 272.32 g/mol
InChI Key: ZRVVSPXJULLIMI-UHFFFAOYSA-N
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Description

N-[Hydroxy(phenyl)carbamothioyl]benzamide is an organic compound that belongs to the class of thioureas It is characterized by the presence of a benzamide group and a thiourea moiety, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Hydroxy(phenyl)carbamothioyl]benzamide typically involves the reaction of benzoyl chloride with potassium thiocyanate, followed by the addition of a substituted aniline. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[Hydroxy(phenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[Hydroxy(phenyl)carbamothioyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[Hydroxy(phenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The benzamide group can interact with aromatic residues in proteins, influencing their stability and activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Hydroxy-5-methylphenyl)carbamothioyl]benzamide
  • N-[(4-Hydroxyphenyl)carbamothioyl]benzamide
  • N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl]benzamide

Uniqueness

N-[Hydroxy(phenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different binding affinities and selectivities for molecular targets, making it valuable for specific applications .

Properties

CAS No.

77302-59-1

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

N-[hydroxy(phenyl)carbamothioyl]benzamide

InChI

InChI=1S/C14H12N2O2S/c17-13(11-7-3-1-4-8-11)15-14(19)16(18)12-9-5-2-6-10-12/h1-10,18H,(H,15,17,19)

InChI Key

ZRVVSPXJULLIMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)N(C2=CC=CC=C2)O

Origin of Product

United States

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